Paracetamol-cysteine

Clinical Toxicology Hepatotoxicity Biomarker Analytical Method Validation

Paracetamol-cysteine (APAP-CYS, CAS 53446-10-9) is the definitive biomarker for paracetamol-induced hepatotoxicity—structurally distinct from inert glucuronide/sulfate conjugates and the exclusive MRP4 efflux transporter substrate. Its 26.8 h half-life enables retrospective forensic detection unmatched by parent drug. As a certified reference standard (≥98% purity), this compound is mandatory for LC-MS/MS assay validation in clinical toxicology, ANDA submissions, and forensic investigations. Choose this authentic standard for uncompromising analytical accuracy.

Molecular Formula C11H14N2O4S
Molecular Weight 270.31 g/mol
CAS No. 53446-10-9
Cat. No. B1203890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParacetamol-cysteine
CAS53446-10-9
Synonyms3-(cystein-S-yl)acetaminophen
3-(cystein-S-yl)paracetamol
Molecular FormulaC11H14N2O4S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N
InChIInChI=1S/C11H14N2O4S/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17)/t8-/m0/s1
InChIKeyLLHICPSCVFRWDT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paracetamol-Cysteine (CAS 53446-10-9): High-Purity Analytical Reference Standard and Critical Biomarker for Acetaminophen Exposure Assessment


Paracetamol-cysteine, also known as 3-(Cystein-S-yl)acetaminophen or APAP-CYS, is a metabolite formed when the analgesic drug paracetamol (acetaminophen) undergoes metabolic activation to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which subsequently conjugates with the thiol group of cysteine residues in hepatic proteins and glutathione [1]. Quantified as paracetamol-cysteine (APAP-CYS), this compound serves as a specific and measurable biomarker of paracetamol exposure and paracetamol-induced hepatotoxicity [2]. Its procurement as a certified analytical reference standard (≥95% purity) is essential for clinical toxicology laboratories and pharmaceutical quality control units requiring reliable quantitation of paracetamol-protein adducts in biological matrices.

Why Generic Paracetamol-Cysteine Analogs and Other Biomarkers Are Not Direct Substitutes for CAS 53446-10-9 in Quantitative Toxicological Analysis


In analytical and clinical toxicology, the precise quantitation of paracetamol-cysteine (APAP-CYS) as a biomarker of paracetamol exposure cannot be achieved by substituting structurally similar metabolites, such as paracetamol-glucuronide or paracetamol-sulfate, nor by relying solely on traditional biomarkers like alanine aminotransferase (ALT). While ALT is a nonspecific marker of hepatocellular injury, APAP-CYS provides unique specificity for paracetamol-induced toxicity, as it is formed exclusively through the covalent binding of the reactive NAPQI metabolite to cysteine residues [1]. Furthermore, paracetamol-glucuronide and paracetamol-sulfate are inert detoxification products that do not reflect the oxidative pathway responsible for hepatotoxicity, and their relative abundance in urine (e.g., 64.7% glucuronide vs. 17.9% cysteine conjugate) does not correlate with liver injury [2]. Procurement of the authentic reference standard (CAS 53446-10-9) is therefore non-negotiable for laboratories performing LC-MS/MS quantification, as only this exact molecular entity ensures accurate calibration and method validation.

Quantitative Evidence Guide: Head-to-Head Performance Data Justifying the Selection of Paracetamol-Cysteine (CAS 53446-10-9) as a Superior Biomarker and Reference Standard


Superior Diagnostic Specificity: APAP-CYS Strongly Correlates with ALT Activity in Confirmed Paracetamol Hepatotoxicity

In a study of 335 patients with definite paracetamol overdose, a strong correlation (r = 0.93, p < 0.001) was observed between serum APAP-CYS concentrations and alanine aminotransferase (ALT) activities, a gold-standard marker of liver injury. This correlation remained robust (r = 0.82, p < 0.001) even when ALT exceeded 1000 IU/L, a threshold indicative of severe hepatocellular damage [1]. In contrast, other paracetamol metabolites such as glucuronide and sulfate conjugates do not exhibit this correlation with liver injury, as they are products of non-toxic detoxification pathways [2].

Clinical Toxicology Hepatotoxicity Biomarker Analytical Method Validation

Extended Serum Persistence: APAP-CYS Half-Life Provides a Wider Diagnostic Window Compared to Parent Paracetamol

The terminal elimination half-life of APAP-CYS in serum is significantly longer than that of the parent drug, paracetamol. In subjects with normal renal function, the mean half-life of APAP-CYS is 26.8 ± 1.1 hours, whereas paracetamol has a therapeutic half-life of only 1.5–3 hours [1]. This extended persistence allows for detection and quantification of paracetamol exposure even days after the last dose, a critical advantage in cases of delayed presentation or unknown time of ingestion [2].

Pharmacokinetics Elimination Half-Life Diagnostic Window

Unique Active Transport Mechanism: APAP-CYS is Exclusively Exported by MRP4, Distinguishing It from All Other Paracetamol Conjugates

Among all major paracetamol metabolites and conjugates, APAP-CYS is uniquely exported from hepatocytes into plasma by the multidrug resistance protein 4 (MRP4/ABCC4) transporter. In a comprehensive screen of ATP-binding cassette (ABC) transporters overexpressed in HEK293 cells, APAP-CYS was found to be a substrate exclusively of MRP4; none of the other transporters tested—including P-gp/ABCB1, BSEP/ABCB11, BCRP/ABCG2, MRP1, MRP2, MRP3, or MRP5—transported APAP-CYS [1]. Furthermore, no ABC transporter was found to transport unchanged paracetamol [1]. This unique transport mechanism is not shared by paracetamol-glucuronide or paracetamol-sulfate, which are eliminated primarily via different pathways.

Drug Transport ABC Transporter Biomarker Kinetics

Quantifiable Therapeutic and Toxic Thresholds: APAP-CYS Serum Concentrations Provide Clear Exposure Stratification Not Possible with Paracetamol Alone

Clinical studies have established well-defined serum concentration ranges for APAP-CYS that stratify exposure levels. During prolonged therapeutic dosing (4 g/day for ≥16 days), median APAP-CYS concentrations plateau at 0.1 μmol/L (range: undetectable to 1.1 μmol/L) [1]. In contrast, a concentration exceeding 1.1 μmol/L has been proposed as a marker of paracetamol-induced hepatotoxicity, particularly when associated with ALT >1000 IU/L [2]. This quantitative threshold enables objective differentiation between therapeutic exposure and toxic overdose, a capability not afforded by measuring parent paracetamol alone, whose levels fluctuate rapidly and do not correlate directly with hepatic injury.

Therapeutic Drug Monitoring Toxicology Screening Exposure Biomarker

High-Value Procurement Scenarios: Where Paracetamol-Cysteine (CAS 53446-10-9) Delivers Definitive Analytical and Clinical Advantage


Clinical Toxicology Laboratories: Confirmation of Paracetamol-Induced Acute Liver Failure

In patients presenting with indeterminate acute liver failure (ALF), where standard history and drug screening are inconclusive, the measurement of serum APAP-CYS concentrations provides definitive evidence of paracetamol exposure and toxicity. A concentration exceeding 1.1 μmol/L in the context of elevated ALT confirms the diagnosis, enabling appropriate clinical management and avoiding unnecessary liver transplantation evaluation [1]. This application is supported by the strong correlation between APAP-CYS and ALT (r=0.93) and the established toxicity threshold [2].

Forensic and Post-Mortem Toxicology: Retrospective Confirmation of Paracetamol Exposure

The prolonged elimination half-life of APAP-CYS (26.8 hours in normal renal function, and up to 41.3 hours in renal failure) makes it an invaluable tool in forensic investigations where the time of drug ingestion is unknown [1]. Unlike parent paracetamol, which has a half-life of only 1.5–3 hours, APAP-CYS can be detected in serum or post-mortem blood for days after the last dose, enabling the retrospective confirmation of paracetamol exposure even in delayed presentations [2]. This application is critical in medico-legal cases involving suspected overdose.

Pharmaceutical Quality Control and Analytical Method Validation

As a certified reference standard, paracetamol-cysteine (CAS 53446-10-9, purity ≥95%) is essential for the development, validation, and routine quality control of LC-MS/MS assays designed to quantify paracetamol-protein adducts in biological matrices [1]. Its use ensures method accuracy, precision, and compliance with regulatory guidelines (e.g., FDA, EMA) for abbreviated new drug applications (ANDAs) and clinical trial bioanalysis. The compound is supplied with full characterization data and can be traced to pharmacopeial standards (USP/EP) upon request [1].

Drug Transporter Research and Hepatotoxicity Mechanism Studies

The unique status of APAP-CYS as the exclusive substrate of the MRP4 efflux transporter among all paracetamol conjugates makes it a critical tool for investigating the role of ABC transporters in drug-induced liver injury [1]. Researchers studying the genetic and pharmacological modulation of MRP4 (ABCC4) require authentic APAP-CYS to perform in vitro transport assays, cellular efflux studies, and to validate findings in vivo. This application is directly supported by direct head-to-head transporter screening data showing that only MRP4 exports APAP-CYS [1].

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